2-(1-Benzofuran-5-yl)-2-methoxyacetic acid
Overview
Description
“2-(1-Benzofuran-5-yl)-2-methoxyacetic acid” is a chemical compound with the linear formula C11H12O4 . It is also known as 2,3-Dihydro-1-benzofuran-5-yl(methoxy)acetic acid .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years due to their wide range of biological and pharmacological applications . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzofuran ring attached to a methoxyacetic acid group . The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring .Chemical Reactions Analysis
Benzofuran compounds have been found to undergo various chemical reactions, leading to a wide array of derivatives with diverse biological activities . For example, benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .Mechanism of Action
While the specific mechanism of action for “2-(1-Benzofuran-5-yl)-2-methoxyacetic acid” is not mentioned in the retrieved papers, benzofuran-based drugs are known to exhibit a wide range of biological activities. For instance, benzofuran-based drug “(Benzofuran-2-yl)-2-propylaminopentane” is used as a catecholaminergic and serotonergic activity enhancer, stimulating the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Properties
IUPAC Name |
2-(1-benzofuran-5-yl)-2-methoxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-10(11(12)13)8-2-3-9-7(6-8)4-5-15-9/h2-6,10H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABYUELQWVZEKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC2=C(C=C1)OC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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